molecular formula C6H12ClF2N B2370845 1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride CAS No. 1780822-89-0

1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride

Cat. No. B2370845
CAS RN: 1780822-89-0
M. Wt: 171.62
InChI Key: XYOIKVIEECCBCN-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1780822-89-0 . It has a molecular weight of 171.62 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11F2N.ClH/c1-4(9)5-2-6(7,8)3-5;/h4-5H,2-3,9H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Building Blocks

1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride is used in the synthesis of various building blocks. A study described the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone, demonstrating the compound's utility in complex chemical syntheses (Ryabukhin et al., 2018).

Functionalized Macrocycles

The compound also plays a role in the creation of functionalized macrocycles. Research involving the reaction between ethane-1,2-diamine and 3,3'-dichloropivalic acid led to different isomeric tetra-amine derivatives, one being a tetraamino carboxylic acid and the other a carboxamidotriamino alcohol, depending on the reaction conditions. This work highlights its versatility in generating complex chemical structures (Bernhardt et al., 2004).

Preparation of Amino Acids

The compound is instrumental in the preparation of new amino acids. For instance, a study focused on synthesizing 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides from cyclopropylacetylene and 6-chlorohex-1-yne, demonstrating its role in creating novel amino acids and their derivatives (Kozhushkov et al., 2010).

Biodegradable Polymers

This compound also has applications in the synthesis of biodegradable polymers. Research has shown that copolyesters of glutamic acid hydrochloride and various diols, including 1,2-ethane diol, can be synthesized and characterized. These polymers show potential for microbial degradation, indicating their utility in environmentally friendly materials (Pramanick & Ray, 1987).

Conjugation Reactions

The compound is useful in studying conjugation reactions in aqueous media. A study involving the reaction between carboxylic acid and amine in aqueous media using a carbodiimide hydrochloride demonstrated the compound's relevance in biochemical conjugation processes (Nakajima & Ikada, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(3,3-difluorocyclobutyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-4(9)5-2-6(7,8)3-5;/h4-5H,2-3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOIKVIEECCBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1780822-89-0
Record name 1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride
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